8-allyl-2-imino-2H-chromene-3-carboxamide
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Overview
Description
8-allyl-2-imino-2H-chromene-3-carboxamide is a chemical compound with the molecular formula C13H12N2O2 and a molecular weight of 228.253 g/mol . This compound belongs to the class of chromenes, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
The synthesis of 8-allyl-2-imino-2H-chromene-3-carboxamide typically involves the reaction of 8-allyl-2H-chromene-3-carboxylic acid with an appropriate amine under suitable reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions may include refluxing the reactants in an organic solvent such as dichloromethane or tetrahydrofuran for several hours.
Chemical Reactions Analysis
8-allyl-2-imino-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Scientific Research Applications
8-allyl-2-imino-2H-chromene-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties, making it a valuable compound for biological studies.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications in treating infections and cancer.
Mechanism of Action
The mechanism of action of 8-allyl-2-imino-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer activity could be due to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
8-allyl-2-imino-2H-chromene-3-carboxamide can be compared with other similar compounds such as:
8-allyl-2-imino-2H-chromene-3-carbonitrile: This compound has a similar structure but contains a nitrile group instead of a carboxamide group.
2-imino-2H-chromene-3-carboxamide: This compound lacks the allyl group present in this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-imino-8-prop-2-enylchromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-2-4-8-5-3-6-9-7-10(12(14)16)13(15)17-11(8)9/h2-3,5-7,15H,1,4H2,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLQWUMWDBCLPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC2=C1OC(=N)C(=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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